molecular formula C18H13N3O4S B2766518 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 442149-87-3

4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No. B2766518
M. Wt: 367.38
InChI Key: YIZIIWQLZXDSPJ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, its reactivity, and the products it forms.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity, among others.


Scientific Research Applications

Chemical Synthesis and Reactivity

A study by Gein and Mar'yasov (2015) explores the three-component condensation involving methyl 4-(furan-2-yl)- and 4-(thiophen-2-yl)-2,4-dioxobutanoates with aromatic aldehydes and 1,3-thiazol-2-amine to afford pyrrol-2-ones. These compounds, through reactions with hydrazine and phenylhydrazine, give rise to pyrrolo[3,4-c]pyrazol-6-ones and 3-phenylhydrazones, demonstrating the compound's reactivity and potential in synthesizing novel organic frameworks (Gein & Mar'yasov, 2015).

Materials Science

Bulumulla et al. (2018) report on organic semiconducting small molecules, including those with furan flanked benzothiadiazole-thieno[3,2-b]pyrrole, for use in organic field-effect transistors. This research illustrates the application of similar furan-containing compounds in the development of electronic materials with distinct electronic and optical properties (Bulumulla et al., 2018).

Heterocyclic Chemistry

Research by Hassan (2007) on the synthesis of thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole compounds highlights the compound's utility in creating a variety of biologically active heterocycles. This study not only showcases the compound's versatility in chemical reactions but also its potential in contributing to the discovery of new therapeutic agents (Hassan, 2007).

Antimicrobial Applications

Hamed et al. (2020) synthesized Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, to evaluate their antimicrobial activities. The study demonstrates the compound's relevance in creating materials with potential antimicrobial properties, which could be explored further for applications in medical and health sciences (Hamed et al., 2020).

Organic Synthesis and Medicinal Chemistry

The work by De Laszlo et al. (1998) identifies furans, pyrroles, and pyrazolones, including derivatives similar to the compound , as potent inhibitors of p38 kinase. This suggests its potential utility in drug discovery, particularly in designing inhibitors for enzyme targets involved in inflammatory processes (De Laszlo et al., 1998).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-10-19-20-18(26-10)21-14(11-6-3-2-4-7-11)13(16(23)17(21)24)15(22)12-8-5-9-25-12/h2-9,14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZIIWQLZXDSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one

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